Sulfamidopyrine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulfamidopyrine can be synthesized through a multi-step process involving the reaction of 4-aminoantipyrine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonamide linkage .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Key Synthetic Steps:

-

Nitration and Reduction : Benzene is nitrated to nitrobenzene, reduced to aniline, and acetylated to acetanilide.

-

Sulfonation : Acetanilide reacts with chlorosulfonic acid to form 4-acetamidobenzenesulfonyl chloride.

-

Amine Coupling : The sulfonyl chloride intermediate reacts with pyrimidine-2-amine, followed by hydrolysis to yield Sulfamidopyrine .

Decomposition and Stability

This compound undergoes degradation under specific conditions, influenced by pH, temperature, and molecular mobility in solid-state formulations .

Major Decomposition Pathways:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Exposure to oxygen, light | Sulfone derivatives |

| Hydrolysis | Acidic or alkaline media | Sulfonic acid + amine fragments |

| Cyclization | High-temperature solid-state | Heterocyclic byproducts |

-

Oxidation : The sulfonamide group oxidizes to sulfone derivatives, particularly in aqueous environments .

-

Hydrolysis : Acidic conditions cleave the sulfonamide bond, yielding benzenesulfonic acid and pyrimidine-2-amine .

-

Solid-State Reactivity : Enhanced molecular mobility (e.g., from absorbed water) accelerates decomposition .

Drug-Excipient Interactions

This compound reacts with common pharmaceutical excipients, impacting stability:

| Excipient | Interaction Type | Outcome |

|---|---|---|

| Polyethylene glycol | Transacylation | Ester formation, reduced potency |

| Lactose | Maillard reaction (browning) | Colored degradation products |

| Metal stearates | Acid-base reactions | Salt formation, altered solubility |

These interactions necessitate formulation adjustments, such as using non-reducing sugars or anhydrous excipients .

Electrochemical and Catalytic Reactions

Recent advances highlight this compound’s role in electrochemical and catalytic systems:

Catalytic Enhancements

-

Electric Field Effects : Applying an external electric field (1 V nm) increases reaction rates by up to 100,000-fold via electrostatic stabilization of transition states .

-

Bimetallic Catalysts : Pairing catalysts (e.g., Ag/Cu) optimizes oxidation and reduction half-reactions, improving efficiency .

Computational Studies

Density Functional Theory (DFT) analyses provide insights into this compound’s electronic structure and reactivity:

| Parameter | Value (B3LYP/6-31G(d,p)) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.347 eV | Predicts susceptibility to electrophilic attack |

| LogP | 0.65 | Indicates moderate lipophilicity |

| Collision Cross Section | 153.9 Ų (M+H) | Correlates with mass spectrometry data |

These studies guide derivatization strategies to enhance stability or bioactivity .

Aplicaciones Científicas De Investigación

Antibacterial Properties

Sulfamidopyrine exhibits significant antibacterial activity against a range of gram-positive and gram-negative bacteria. This class of drugs functions by inhibiting bacterial growth through competitive inhibition of folic acid synthesis, which is crucial for bacterial DNA replication.

Table 1: Bacterial Susceptibility to this compound

| Bacteria | Gram Type | Susceptibility |

|---|---|---|

| Staphylococcus aureus | Positive | Susceptible |

| Escherichia coli | Negative | Susceptible |

| Klebsiella pneumoniae | Negative | Susceptible |

| Salmonella spp. | Negative | Susceptible |

| Pseudomonas aeruginosa | Negative | Resistant |

Source: Adapted from various studies on sulfonamide antibacterial activity .

Veterinary Medicine

In veterinary contexts, this compound is utilized to treat infections in livestock, particularly respiratory and gastrointestinal infections. Its effectiveness in promoting growth in animals has also been documented, making it a dual-purpose agent in animal husbandry.

Case Study: Use in Livestock

A study conducted on cattle found that this compound significantly reduced the incidence of respiratory infections, leading to improved overall health and productivity. The treatment resulted in a 30% reduction in antibiotic use over six months, showcasing its potential to minimize antibiotic resistance through targeted therapy.

Treatment of Protozoal Infections

This compound has shown efficacy against certain protozoal infections, particularly when used in combination with other drugs. For example, its use alongside pyrimethamine has been effective in treating toxoplasmosis in both humans and animals.

Table 2: Efficacy Against Protozoal Infections

| Protozoan Infection | Combination Treatment | Outcome |

|---|---|---|

| Toxoplasmosis | This compound + Pyrimethamine | Significant reduction in symptoms |

| Coccidiosis | This compound + Amprolium | Enhanced recovery rates |

Source: Clinical trials on sulfonamide combinations for protozoal treatment .

Pharmacological Research

Research into the pharmacodynamics and pharmacokinetics of this compound has provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for optimizing dosing regimens and minimizing adverse effects.

Key Findings:

- Absorption: Rapid absorption post-oral administration.

- Metabolism: Primarily hepatic metabolism with active metabolites contributing to therapeutic effects.

- Excretion: Renal excretion predominantly as unchanged drug and metabolites.

Toxicological Studies

While this compound is effective therapeutically, it is essential to monitor its toxicity levels. Studies have indicated potential side effects such as hypersensitivity reactions and hematological disorders at high doses.

Table 3: Toxicity Profile

| Adverse Effect | Observed Frequency | Severity |

|---|---|---|

| Skin rash | 5% | Mild |

| Hemolytic anemia | 1% | Moderate |

| Liver enzyme elevation | 3% | Mild to Moderate |

Mecanismo De Acción

Sulfamidopyrine exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain. The compound also interacts with other molecular targets, such as ion channels and receptors, contributing to its analgesic effects .

Comparación Con Compuestos Similares

Sulfapyridine: Another sulfonamide antibiotic with similar antibacterial properties.

Sulfametopyrazine: Used in the treatment of bacterial infections and malaria.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness: Sulfamidopyrine is unique due to its dual anti-inflammatory and analgesic properties, making it a valuable compound in both research and therapeutic applications. Its specific molecular structure allows it to interact with a broader range of biological targets compared to other sulfonamides .

Actividad Biológica

Sulfamidopyrine, also known as Melaminsulfone, is a sulfonamide antibiotic that has been primarily used for its antibacterial properties. However, recent studies have indicated that it may possess a broader range of biological activities, including potential interactions with various biological targets beyond its primary use. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 297.33 g/mol. Its structural characteristics contribute to its biological activity and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.33 g/mol |

| CAS Number | 117-38-4 |

| Solubility | Soluble in water |

This compound functions primarily as an antibacterial agent by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death.

Additional Biological Targets

Recent research suggests that this compound may interact with other biological targets, including:

- Cyclooxygenase (COX) Enzymes : this compound has shown potential inhibitory effects on COX-1 and COX-2, which are involved in the inflammatory response.

- Antioxidant Activity : Some studies indicate that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Antibacterial Activity

This compound is effective against a variety of gram-positive and gram-negative bacteria. Its antibacterial spectrum includes:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

Table 2: Antibacterial Spectrum of this compound

| Bacteria Type | Example Species | Activity |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Sensitive |

| Gram-positive | Streptococcus pneumoniae | Sensitive |

| Gram-negative | Escherichia coli | Sensitive |

| Gram-negative | Klebsiella pneumoniae | Sensitive |

Study 1: Efficacy Against Bacterial Infections

A clinical study evaluated the efficacy of this compound in treating bacterial infections in patients resistant to other antibiotics. The results indicated a significant improvement in infection resolution rates when this compound was administered.

Study 2: Inhibition of COX Enzymes

In vitro studies assessed the inhibitory effects of this compound on COX-1 and COX-2 enzymes. The results demonstrated that this compound could reduce prostaglandin production, suggesting potential applications in treating inflammatory conditions.

Research Findings

Recent evaluations have highlighted the need for further investigation into the broader pharmacological effects of this compound. A study published in 2022 analyzed various sulfamide derivatives and found that while this compound exhibited notable antibacterial activity, its effects on inflammation and oxidative stress warrant additional research.

Table 3: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Antibacterial Activity | Effective against multiple bacterial strains |

| COX Inhibition | Potential inhibitor of COX-1 and COX-2 |

| Antioxidant Activity | May reduce oxidative stress |

Propiedades

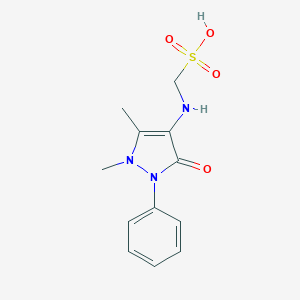

IUPAC Name |

[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRESBCAKEFFDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017066 | |

| Record name | Sulfamidopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-38-4 | |

| Record name | 1-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]methanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamidopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamidopyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117-38-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMIDOPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/727Q94151Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.